molecular formula C12H26N2 B3030302 N-2-Butyl-N'-cyclohexyl ethylenediamine CAS No. 886500-62-5

N-2-Butyl-N'-cyclohexyl ethylenediamine

Cat. No.: B3030302
CAS No.: 886500-62-5
M. Wt: 198.35
InChI Key: NVZOBRQHIZYAPZ-UHFFFAOYSA-N
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Description

N-2-Butyl-N’-cyclohexyl ethylenediamine is an organic compound with the molecular formula C12H26N2 and a molecular weight of 198.35 g/mol . This compound is characterized by the presence of both butyl and cyclohexyl groups attached to an ethylenediamine backbone, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-Butyl-N’-cyclohexyl ethylenediamine typically involves the reaction of ethylenediamine with butyl and cyclohexyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of N-2-Butyl-N’-cyclohexyl ethylenediamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-2-Butyl-N’-cyclohexyl ethylenediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines .

Scientific Research Applications

N-2-Butyl-N’-cyclohexyl ethylenediamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-2-Butyl-N’-cyclohexyl ethylenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. Additionally, its structural features allow it to interact with biological membranes, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-2-Butyl-N’-phenyl ethylenediamine
  • N-2-Butyl-N’-methyl ethylenediamine
  • N-2-Butyl-N’-ethyl ethylenediamine

Uniqueness

N-2-Butyl-N’-cyclohexyl ethylenediamine is unique due to the presence of both butyl and cyclohexyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

N'-butan-2-yl-N-cyclohexylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-3-11(2)13-9-10-14-12-7-5-4-6-8-12/h11-14H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZOBRQHIZYAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCNC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660021
Record name N~1~-(Butan-2-yl)-N~2~-cyclohexylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-62-5
Record name N1-Cyclohexyl-N2-(1-methylpropyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886500-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-(Butan-2-yl)-N~2~-cyclohexylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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